![molecular formula C13H14N4O2S B2536259 (5-Methylpyrazin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2201430-13-7](/img/structure/B2536259.png)
(5-Methylpyrazin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
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Description
Molecular Structure Analysis
The molecular formula of “(5-Methylpyrazin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is C14H15N5O2. This compound likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom .Scientific Research Applications
Synthesis and Antibacterial Activity
A study discussed the synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, highlighting their potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) isolates. This indicates the relevance of thiazole and pyrazine derivatives in developing antibacterial agents (Inoue et al., 1994).
Antimicrobial and Anticancer Applications
Another study on the synthesis of new pyridine derivatives, including those with thiazole moieties, demonstrated variable and modest activity against investigated bacterial and fungal strains, suggesting the utility of such compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Antiviral Activity
Research on pyrazolo[3,4-d]pyrimidine analogs of sangivamycin and toyocamycin showed potential antiviral activities, especially against human cytomegalovirus and herpes simplex virus type 1, underscoring the antiviral research significance of pyrazine derivatives (Saxena, Coleman, Drach, & Townsend, 1990).
Heterocyclic Compound Synthesis
The synthesis of thiadiazolinylpyrazolopyridine and pyridopyrazolotriazine derivatives presents another facet of research into pyrazine and thiazole-containing compounds, contributing to the development of new heterocyclic compounds with potential biological activities (Attaby, Elneairy, Eldin, & El-louh, 2001).
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-6-16-11(7-15-9)12(18)17-4-2-10(8-17)19-13-14-3-5-20-13/h3,5-7,10H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAGQMYOOHFRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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